molecular formula C16H16N2O2S B12453863 2-Ethyl-3-(2-hydroxyethyl)-5-phenylthieno[2,3-d]pyrimidin-4-one

2-Ethyl-3-(2-hydroxyethyl)-5-phenylthieno[2,3-d]pyrimidin-4-one

Cat. No.: B12453863
M. Wt: 300.4 g/mol
InChI Key: SZAOVCMDKSGREI-UHFFFAOYSA-N
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Description

2-Ethyl-3-(2-hydroxyethyl)-5-phenylthieno[2,3-d]pyrimidin-4-one is a heterocyclic compound that belongs to the thienopyrimidine family. This compound is characterized by its unique structure, which includes a thieno ring fused to a pyrimidine ring, with various substituents such as ethyl, hydroxyethyl, and phenyl groups. The presence of these functional groups contributes to its diverse chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-3-(2-hydroxyethyl)-5-phenylthieno[2,3-d]pyrimidin-4-one typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of a thieno[2,3-d]pyrimidine derivative with appropriate reagents to introduce the ethyl, hydroxyethyl, and phenyl groups. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like p-toluenesulfonic acid (PTSA) or sodium methoxide .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization or chromatography. The scalability of the synthesis process is crucial for industrial applications, ensuring consistent quality and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-3-(2-hydroxyethyl)-5-phenylthieno[2,3-d]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to modify the thieno or pyrimidine rings.

    Substitution: The phenyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Electrophiles such as halogens (Cl₂, Br₂) or nitro groups (NO₂) in the presence of catalysts like iron (Fe) or aluminum chloride (AlCl₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group can yield a ketone, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

2-Ethyl-3-(2-hydroxyethyl)-5-phenylthieno[2,3-d]pyrimidin-4-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethyl-3-(2-hydroxyethyl)-5-phenylthieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets, such as CDKs. By binding to the active site of these enzymes, the compound inhibits their activity, leading to cell cycle arrest and apoptosis in cancer cells . The pathways involved include the disruption of cyclin-CDK complexes and the subsequent inhibition of downstream signaling cascades that promote cell proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethyl-3-(2-hydroxyethyl)-5-phenylthieno[2,3-d]pyrimidin-4-one is unique due to its specific combination of functional groups and the thieno[2,3-d]pyrimidine scaffold. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H16N2O2S

Molecular Weight

300.4 g/mol

IUPAC Name

2-ethyl-3-(2-hydroxyethyl)-5-phenylthieno[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C16H16N2O2S/c1-2-13-17-15-14(16(20)18(13)8-9-19)12(10-21-15)11-6-4-3-5-7-11/h3-7,10,19H,2,8-9H2,1H3

InChI Key

SZAOVCMDKSGREI-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC2=C(C(=CS2)C3=CC=CC=C3)C(=O)N1CCO

Origin of Product

United States

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